molecular formula H4O6P2S2 B1233457 Disulfanediylbis(phosphonic acid)

Disulfanediylbis(phosphonic acid)

Cat. No. B1233457
M. Wt: 226.11 g/mol
InChI Key: QKBSYAOOLDJWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfanediylbis(phosphonic acid) is an inorganic disulfide and a phosphorus oxoacid.

Scientific Research Applications

  • Fuel Cell Applications : Phosphonated poly(arylene ether sulfone) polymer electrolytes, developed for direct methanol fuel cells, demonstrate high proton conductivity and low methanol crossover, making them potential candidates for proton exchange membrane fuel cells (PEMFCs) (Abu-Thabit, Ali, & Zaidi, 2010).

  • Anticorrosive Properties : Phosphonic acid-containing polymers show promise as anticorrosive coatings. They significantly reduce the corrosion rate of polymer-coated mild steel in a saline solution (Chauveau et al., 2015).

  • High Proton Conductivity : Polysulfones grafted with poly(vinylphosphonic acid) exhibit high proton conductivity, both in hydrated and nominally dry states, suggesting their utility in fuel cell membranes (Parvole & Jannasch, 2008).

  • Polymers for Fuel Cells : Blending phosphonated polysulfones with sulfonated poly(ether ether ketone) results in membranes with enhanced properties for fuel cell applications, such as improved mechanical strength and thermal stability (Abu-Thabit et al., 2012).

  • Surface/Interface Control in Materials : Phosphonic acids are increasingly used to control surface and interface properties in materials, such as in the development of organic electronic devices, photovoltaic cells, and nanomaterials (Guerrero et al., 2013).

  • Electrochemical Applications : The use of (aminomethyl)phosphonic acid in a catalytic system for olefin epoxidation demonstrates high yields and environmental benefits, suggesting its utility in large-scale industrial applications (Sato et al., 1997).

  • Selective Enrichment of Uranium(VI) : Phosphonate-derivatized resins show high sorption capacity and selectivity for uranium(VI), indicating their potential in nuclear waste management and environmental remediation (Merdivan, Buchmeiser, & Bonn, 1999).

properties

Product Name

Disulfanediylbis(phosphonic acid)

Molecular Formula

H4O6P2S2

Molecular Weight

226.11 g/mol

IUPAC Name

(phosphonodisulfanyl)phosphonic acid

InChI

InChI=1S/H4O6P2S2/c1-7(2,3)9-10-8(4,5)6/h(H2,1,2,3)(H2,4,5,6)

InChI Key

QKBSYAOOLDJWIB-UHFFFAOYSA-N

SMILES

OP(=O)(O)SSP(=O)(O)O

Canonical SMILES

OP(=O)(O)SSP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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